(2E,2'E)-1,1'-ethane-1,2-diylbis[2-(4-chlorobenzylidene)-1-methylhydrazine]
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Overview
Description
(2E,2’E)-1,1’-ethane-1,2-diylbis[2-(4-chlorobenzylidene)-1-methylhydrazine] is a chemical compound known for its unique structure and properties. It belongs to the class of Schiff bases, which are compounds typically formed by the condensation of primary amines with carbonyl compounds. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-1,1’-ethane-1,2-diylbis[2-(4-chlorobenzylidene)-1-methylhydrazine] typically involves the condensation of 4-chlorobenzaldehyde with 1,2-diaminoethane in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is heated for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E,2’E)-1,1’-ethane-1,2-diylbis[2-(4-chlorobenzylidene)-1-methylhydrazine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ether.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(2E,2’E)-1,1’-ethane-1,2-diylbis[2-(4-chlorobenzylidene)-1-methylhydrazine] has several scientific research applications:
Mechanism of Action
The mechanism of action of (2E,2’E)-1,1’-ethane-1,2-diylbis[2-(4-chlorobenzylidene)-1-methylhydrazine] involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to the inhibition of essential cellular processes. The compound’s hydrazine moiety allows it to form stable complexes with metal ions, which can further enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
(E)-4-Bromo-N-(2-chlorobenzylidene)-aniline: Another Schiff base with similar structural features and applications.
Cyclohexanone-based chalcones: Compounds with similar chromophoric properties and applications in the synthesis of dyes and pigments.
Uniqueness
(2E,2’E)-1,1’-ethane-1,2-diylbis[2-(4-chlorobenzylidene)-1-methylhydrazine] is unique due to its specific molecular structure, which allows it to form stable complexes with metal ions and exhibit a wide range of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
N,N'-bis[(E)-(4-chlorophenyl)methylideneamino]-N,N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4/c1-23(21-13-15-3-7-17(19)8-4-15)11-12-24(2)22-14-16-5-9-18(20)10-6-16/h3-10,13-14H,11-12H2,1-2H3/b21-13+,22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUVARPFFVVACR-JFMUQQRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)N=CC1=CC=C(C=C1)Cl)N=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/N=C/C1=CC=C(C=C1)Cl)CCN(/N=C/C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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